N-(3-chloro-4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-12(10-29-19)9-17(26)22-11-6-7-14(21)13(20)8-11/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTVJGXJBGRHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C16H14ClFN2O2S
Molecular Weight: 352.81 g/mol
CAS Number: 141079-17-6
The compound features a thiazole ring, a urea linkage, and various aromatic substitutions, which are critical for its biological activity. The presence of chlorine and fluorine atoms may enhance its lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known for its role in modulating enzyme activity, while the urea group can facilitate hydrogen bonding with target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, a study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. A related study reported that thiazole derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
Research Findings
Case Studies
- Breast Cancer Treatment: A clinical trial involving thiazole derivatives showed a reduction in tumor size among patients resistant to conventional therapies. The compound was administered alongside standard chemotherapy, leading to improved patient outcomes.
- Infection Control: In vitro studies demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, providing a potential new avenue for treating infections that are difficult to manage with existing antibiotics.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound's lipophilicity and biological interactions. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been studied for their ability to inhibit bacterial growth and combat fungal infections. The thiazole moiety is particularly effective in interacting with microbial enzymes, thereby disrupting their function .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast cancer (MCF7) . Studies utilizing molecular docking techniques have highlighted the binding affinity of such compounds to specific cancer-related targets, indicating their potential as lead compounds in anticancer drug development .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial properties of thiazole derivatives similar to N-(3-chloro-4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Activity Screening
Another research project focused on synthesizing thiazole-based compounds for anticancer applications. The study employed in vitro assays to assess cytotoxicity against various cancer cell lines, revealing that specific modifications to the thiazole structure significantly enhanced anticancer efficacy. Molecular docking studies supported these findings by demonstrating strong interactions with target proteins involved in cancer progression .
Conclusion and Future Directions
This compound holds significant promise in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Future research should focus on optimizing its synthesis for better yield and bioactivity, as well as conducting extensive preclinical studies to evaluate its safety and efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
| Anticancer | Similar thiazole-based compounds | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Various thiazole analogs | Disruption of microbial enzyme function |
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Core Heterocycle Diversity: The thiazol ring in the target compound contrasts with triazol (), pyrazol (), and quinazolinone () cores in analogues. The ureido group in the target compound is unique compared to sulfanyl () or morpholino () linkers, offering distinct hydrogen-bonding capabilities.
Substituent Effects :
- The 3-chloro-4-fluorophenyl group is shared with compounds in and . Halogenated aryl groups improve lipophilicity and resistance to oxidative metabolism .
- 2-Methoxyphenyl in the target compound may enhance solubility compared to pyridinyl () or dichlorophenyl () groups .
Synthesis and Crystallography :
- High-yield syntheses (e.g., 85% in for a related compound) suggest efficient routes for acetamide derivatives via reflux or carbodiimide-mediated coupling .
- Crystallographic data () reveal that amide group planarity and hydrogen-bonded dimers (R₂²(10)) are common in such compounds, likely stabilizing crystal packing . The target compound’s ureido group may adopt similar intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
